molecular formula C35H56O8 B016516 (3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-二羟基-4,8,10-三甲基-5-氧代十一碳烯-2-基]-8-羟基-3,15-二甲氧基-5,7,9,11-四甲基-1-氧代环十六碳-3,5,11,13-四烯-2-酮 CAS No. 98813-13-9

(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-二羟基-4,8,10-三甲基-5-氧代十一碳烯-2-基]-8-羟基-3,15-二甲氧基-5,7,9,11-四甲基-1-氧代环十六碳-3,5,11,13-四烯-2-酮

货号 B016516
CAS 编号: 98813-13-9
分子量: 604.8 g/mol
InChI 键: ZKOTUWJMGBWBEO-DTOYTSOJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bafilomycin D is a fungal metabolite that has been found in Streptomyces and has diverse biological activities. It is an inhibitor of vacuolar H+-ATPases (V-ATPases;  Ki = 20 nM in N. crassa vacuolar membranes) and is selective for V-ATPases over P-type ATPases (Ki = 20,000 nM for the E. coli enzyme). Bafilomycin D induces autophagosome accumulation in MCF-7 cells when used at concentrations ranging from 10 to 1,000 nM. It reduces viral genome copy numbers in the culture supernatant of Vero E6 cells infected with H1N1 influenza A.
Bafilomycin D shares the same mode of action as bafilomycin A1 which has been the analog of choice in cell biology studies of the role of ATPase. Bafilomycin D contains the ring opened side chain and is a much more stable analog of bafilomycin A1. In-house data demonstrate that bafilomycin D is also a much more selective inhibitor of mammalian cells than bafilomycin A which exhibits a broad profile against tumor cells, fungi and nematodes. Limited availability has restricted a more in depth investigation of this metabolite.
Bafilomycin D is a member of a potent family of macrocyclic lactones. Bafilomycin D contains the ring-opened side chain and is a much more stable analogue of bafilomycin A1. Limited availability has restricted a more in depth investigation of this metabolite.

科学研究应用

Antifungal Activity

Bafilomycin A1, a representative compound of the plecomacrolide natural product family, has potent antifungal activities . This makes Bafilomycin D a potential candidate for the development of new antifungal drugs.

Inhibition of Vacuolar H±ATPase

Bafilomycin A1 is a potent and specific inhibitor of vacuolar H±ATPase (V-ATPase) . V-ATPase is an important drug target for osteoporosis . Therefore, Bafilomycin D could be explored for its potential in osteoporosis treatment.

Disruption of Mitochondrial Electrochemical Gradient

In some cell lines, Bafilomycin has been found to disrupt the electrochemical gradient of the mitochondria . This property could be useful in studying mitochondrial functions and developing treatments for diseases related to mitochondrial dysfunction.

Induction of Cytochrome c Release

Bafilomycin can induce the release of cytochrome c , which is an initiator of apoptosis. This suggests that Bafilomycin D could be used in cancer research to study apoptosis mechanisms and develop new cancer therapies.

Remodeling of Ca2+ Signaling

Bafilomycin A1 has been found to affect Ca2+ ATPases , which are responsible for creating sharp Ca2+ gradients across intracellular membranes or the plasma membrane and preserving a low baseline Ca2+ level in the cytoplasm . This remodeling of Ca2+ signaling is an important step in cancer progression , suggesting a potential application of Bafilomycin D in cancer research.

Large-Scale Production for Drug Development

The genetically engineered S. lohii strain (SLO-08) with orf1 overexpression and inactivation of the biosynthetic genes orf2 and orf3, solely produced bafilomycin A1 with the titer of 535.1 ± 25.0 mg/L in an optimized fermentation medium in shaking flasks . This recombinant strain holds considerable application potential in large-scale production of Bafilomycin D for new drug development .

作用机制

Target of Action

Bafilomycin D primarily targets the vacuolar-type H±ATPase (V-ATPase) enzyme . V-ATPase is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles such as the lysosome of animal cells or the vacuole of plants and fungi .

Mode of Action

Bafilomycin D shares the same mode of action as Bafilomycin A1 . It acts as a specific inhibitor of V-ATPases , preventing the re-acidification of synaptic vesicles once they have undergone exocytosis . This interaction with its targets leads to significant changes in cellular processes .

Biochemical Pathways

The inhibition of V-ATPase by Bafilomycin D affects various biochemical pathways. V-ATPase plays a crucial role in many physiological processes, including membrane trafficking, autophagy, apoptosis, bone resorption, and sperm maturation . By inhibiting V-ATPase, Bafilomycin D can disrupt these processes, leading to various downstream effects .

Result of Action

The inhibition of V-ATPase by Bafilomycin D leads to significant changes in cellular processes. It can prevent the re-acidification of synaptic vesicles, leading to alterations in neurotransmission . Additionally, it can disrupt autophagy, a cellular degradation pathway that delivers organelles or protein to the lysosome .

Action Environment

The action of Bafilomycin D can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of V-ATPase and, consequently, the efficacy of Bafilomycin D . .

属性

IUPAC Name

(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12+,16-15+,21-13+,22-18+,30-19+/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOTUWJMGBWBEO-YXTSRGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C\[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bafilomycin D

CAS RN

98813-13-9
Record name Bafilomycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098813139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Reactant of Route 2
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Reactant of Route 3
Reactant of Route 3
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Reactant of Route 4
Reactant of Route 4
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Reactant of Route 5
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Reactant of Route 6
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。